- Synthetic method of ibrutinib as drug for treating recurrent or refractory mantle cell lymphoma (MCL), China, , ,
Cas no 936563-96-1 (Ibrutinib)
Ibrutinib is een krachtige en selectieve remmer van Bruton's tyrosine kinase (BTK), een cruciaal enzym in de B-celreceptor-signalering. Dit kleine molecuul wordt gebruikt voor de behandeling van verschillende hematologische maligniteiten, waaronder chronische lymfatische leukemie (CLL), mantelcellymfoom (MCL) en Waldenström's macroglobulinemie. Het werkt door covalente binding aan BTK, wat leidt tot remming van B-celproliferatie en overleving. Ibrutinib onderscheidt zich door zijn orale toedieningsvorm en hoge specificiteit, wat resulteert in minder off-target effecten vergeleken met traditionele chemotherapie. Klinische studies tonen aan dat het significante responspercentages en verbeterde progressievrije overleving biedt bij patiënten met recidiverende of refractaire aandoeningen.

Ibrutinib structure
Productnaam:Ibrutinib
CAS-nummer:936563-96-1
MF:C25H24N6O2
MW:440.497064590454
MDL:MFCD20261150
CID:820153
PubChem ID:24821094
Ibrutinib Chemische en fysische eigenschappen
Naam en identificatie
-
- PCI-32765
- Ibrutinib (PCI-32765)
- (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- 2-Propen-1-one, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-
- Ibrutinib
- Ibrutinib (PCI-32765, Imbruvica®)
- PCI32765
- 2-?Propen-?1-?one, 1-?[(3R)?-?3-?[4-?amino-?3-?(4-?phenoxyphenyl)?-?1H-?pyrazolo[3,?4-?d]?pyrimidin-?1-?yl]?-?1-?piperidinyl]?-
- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one
- Ibrutinib Racemate
- 1-[3-[4-amino-3-(4-phenoxyphenyl)-1-pyrazolo[3,4-d]pyrimidinyl]-1-piperidinyl]-2-propen-1-one
- (S)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- US8497277, 4
- US8497277, 13
- 1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
- 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- P
- (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one (ACI)
- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
- CRA 032765
- Imbruvica
- JNJ 02
- PCI 32765
- PCI 32765-00
- PCI-32765 (Ibrutinib)?
- XYFPWWZEPKGCCK-GOSISDBHSA-N
- EX-A066
- IBRUTINIB [ORANGE BOOK]
- (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one.
- IBRUTINIB [INN]
- SMR004701213
- DB09053
- NCGC00187912-01
- NCGC00187912-02
- CHEBI:76612
- BDBM50357312
- IBRUTINIB [JAN]
- BRD-K70301465-001-02-6
- MFCD20261150
- 2-Propen-1-one, 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)-1-piperidinyl)-
- MLS006010041
- Imbruvica; PCI-32765
- EN300-97039
- DTXCID601323465
- HY-10997
- CRA-032765
- IBRUTINIB [MI]
- UNII-1X70OSD4VX
- C25H24N6O2
- NCGC00187912-18
- Pc-32765
- Imbruvica (TN)
- BRD-K70301465-001-05-9
- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3, 4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
- NS00072153
- A1-01649
- CHEMBL1873475
- SW218096-2
- NCGC00187912-12
- Ibrutinib, Free Base
- Ibrutinib [USAN:INN]
- Ibrutinib (JAN/USAN)
- NCGC00187912-03
- 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-ylprop-2-en-1-one
- 1X70OSD4VX
- NSC-800769
- 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- SCHEMBL201859
- PCI-32765-00
- IBRUTINIB [WHO-DD]
- IBRUTINIB [VANDF]
- L01XE27
- DTXSID60893450
- 1-{(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}prop-2-en-1-one
- ibrutinibum
- J-523872
- BI164531
- AKOS022185476
- Q5984881
- EX-5960
- AC-26942
- HSDB 8260
- 1-{(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1- yl}prop-2-en-1-one
- GTPL6912
- NCGC00187912-17
- Z1302446275
- D10223
- PCI-32765 (Ibrutinib)
- Ibrutinib- Bio-X
- 936563-96-1
- Ibrutinib [USAN]
- NSC800769
- 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)piperidin-1- yl)prop-2-en-1-one
-
- MDL: MFCD20261150
- Inchi: 1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1
- InChI-sleutel: XYFPWWZEPKGCCK-GOSISDBHSA-N
- LACHT: NC1N=CN=C2N([C@@H]3CCCN(C(=O)C=C)C3)N=C(C=12)C1C=CC(OC2C=CC=CC=2)=CC=1
Berekende eigenschappen
- Exacte massa: 440.196074g/mol
- Oppervlakte lading: 0
- XLogP3: 3.6
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Aantal draaibare bindingen: 5
- Monoisotopische massa: 440.196074g/mol
- Monoisotopische massa: 440.196074g/mol
- Topologisch pooloppervlak: 99.2Ų
- Zware atoomtelling: 33
- Complexiteit: 678
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
Experimentele eigenschappen
- Dissociation Constants: pKa1 = 0.46 (primary imine); pKa2 = 6.58 (secondary imine); pKa3 = 19.70 (primary amine) (est)
- Kleur/vorm: Solid
- Dichtheid: 1.34
- Smeltpunt: No data available
- Kookpunt: 715.0±60.0°C at 760 mmHg
- Vlampunt: 386.2±32.9 °C
- Brekindex: 1.69
- Oplosbaarheid: 生物体外In Vitro:DMSO溶解度≥ 30 mg/mL(68.10 mM)H2O< 0.1 mg/mL(insoluble)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 99.16000
- LogboekP: 4.73640
- Dampfdruk: 0.0±2.3 mmHg at 25°C
Ibrutinib Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H315; H319; H335
- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Veiligheidsinstructies: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
- Opslagvoorwaarde:4°C, protect from light
Ibrutinib Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-10997-10mg |
Ibrutinib |
936563-96-1 | 99.93% | 10mg |
¥950 | 2024-05-24 | |
Ambeed | A150396-10g |
(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one |
936563-96-1 | 98% | 10g |
$313.0 | 2025-02-20 | |
eNovation Chemicals LLC | D372325-10g |
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3, 4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
936563-96-1 | 99% | 10g |
$285 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11866-200mg |
PCI-32765 (Ibrutinib) |
936563-96-1 | 98% | 200mg |
¥2376.00 | 2023-09-09 | |
Enamine | EN300-97039-0.5g |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
936563-96-1 | 95.0% | 0.5g |
$25.0 | 2025-02-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11866-50mg |
PCI-32765 (Ibrutinib) |
936563-96-1 | 98% | 50mg |
¥1008.00 | 2023-09-09 | |
eNovation Chemicals LLC | D497548-50G |
Ibrutinib |
936563-96-1 | 97% | 50g |
$1725 | 2024-07-21 | |
abcr | AB393532-250mg |
Ibrutinib, 95%; . |
936563-96-1 | 95% | 250mg |
€83.40 | 2025-02-13 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P127143-5g |
Ibrutinib |
936563-96-1 | ≥98% | 5g |
¥872.90 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BF569-1g |
Ibrutinib (PCI-32765) |
936563-96-1 | ≥98% | 1g |
¥251.0 | 2023-09-01 |
Ibrutinib Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 20 min, rt
1.2 Reagents: Diisopropyl azodicarboxylate ; 10 - 15 °C; 2 h, 10 - 15 °C; 15 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1, 0 °C → 42 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 42 °C
1.5 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 4 min, rt
1.6 30 min, < 5 °C; 5 °C → rt; 1 h, rt
1.2 Reagents: Diisopropyl azodicarboxylate ; 10 - 15 °C; 2 h, 10 - 15 °C; 15 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1, 0 °C → 42 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 42 °C
1.5 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 4 min, rt
1.6 30 min, < 5 °C; 5 °C → rt; 1 h, rt
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane , Water ; 10 min, rt
1.2 Solvents: Methanol , Water ; 10 min, rt
1.2 Solvents: Methanol , Water ; 10 min, rt
Referentie
- Preparation of pure amorphous ibrutinib, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 30 min, 0 °C; < 10 °C; 2 h, 20 °C
Referentie
- Crystalline μ-modification of 1-[(3R)-3-[4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidyl]-2-propenyl-1-one, method for production thereof and pharmaceutical composition based thereon, Russian Federation, , ,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 1 h, -10 °C
1.2 Solvents: Acetonitrile ; 2 h, 10 °C; 1 h, heated
1.2 Solvents: Acetonitrile ; 2 h, 10 °C; 1 h, heated
Referentie
- Method for synthesizing high purity Ibrutinib using acyl halide compound, China, , ,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Solvents: 2-Methyltetrahydrofuran ; 1 h, -11 °C → -13 °C; 10 min, -12 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C; 25 °C → 45 °C; 45 °C → 50 °C; 0.5 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C; 25 °C → 45 °C; 45 °C → 50 °C; 0.5 h, 50 °C
Referentie
- Process for making ibrutinib, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: Hydrogen , Water Catalysts: Palladium Solvents: Methanol ; 12 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
Referentie
- Method for preparing ibrutinib using palladium carbon, China, , ,
Synthetic Routes 7
Reactievoorwaarden
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol , Potassium carbonate Solvents: Dichloromethane , Water ; 20 - 30 °C; 0.5 h, 30 °C; 0.5 h, 20 - 30 °C
Referentie
- Process for preparing ibrutinib and its intermediates, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reactievoorwaarden
1.1 Reagents: Citric acid , Sodium hydroxide Solvents: Acetonitrile , Dichloromethane , Water ; 30 min, rt
1.2 Reagents: Sodium bicarbonate ; 30 min, rt
1.2 Reagents: Sodium bicarbonate ; 30 min, rt
Referentie
- Synthesis method of ibrutinib and its application as small molecule BTK inhibitor for treating mantle cell lymphoma, China, , ,
Synthetic Routes 9
Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol , Ethyl acetate , Water ; 2 h, pH 8, 0 °C
Referentie
- Green preparation of acrylamide drug, China, , ,
Synthetic Routes 10
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide , Diisopropylethylamine Solvents: Dichloromethane ; -5 °C; 3 h, rt
Referentie
- Method for preparing and purifying ibrutinib, China, , ,
Synthetic Routes 11
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; -2 - 10 °C; -2 - 10 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referentie
- A process for preparing ibrutinib and its intermediates, China, , ,
Synthetic Routes 12
Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 30 min, 0 °C; 10 min, 0 °C
1.2 Reagents: Triethylamine Solvents: Ethanol ; 0 °C → reflux; reflux → 5 °C; 2 h, 0 - 5 °C
1.2 Reagents: Triethylamine Solvents: Ethanol ; 0 °C → reflux; reflux → 5 °C; 2 h, 0 - 5 °C
Referentie
- Preparation of ibrutinib, China, , ,
Synthetic Routes 13
Reactievoorwaarden
1.1 Catalysts: 2-[(Diphenylphosphinyl)methyl]phenol Solvents: Toluene ; rt → reflux
Referentie
- Preparation of ibutinib, China, , ,
Synthetic Routes 14
Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 2 h, 5 °C
1.2 Reagents: Citric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Citric acid Solvents: Water ; pH 3 - 4
Referentie
- Preparation of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as ibrutinib intermediate, China, , ,
Synthetic Routes 15
Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0.5 h, cooled; 15 min, cooled
1.2 Reagents: Sodium hydroxide Solvents: Acetone ; 0.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Acetone ; 0.5 h, rt
Referentie
- Process for preparation of Ibrutinib intermediates, China, , ,
Synthetic Routes 16
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Ethanol ; < 10 min, 0 °C; 10 min, 0 °C
Referentie
- Preparation of ibrutinib intermediate compound, China, , ,
Synthetic Routes 17
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; rt
1.2 Solvents: Dichloromethane ; 0 °C; rt
Referentie
- Method for synthesizing ibrutinib using nano magnetic material supported triphenylphosphine, China, , ,
Synthetic Routes 18
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Methanol ; 12 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
1.3 Reagents: Citric acid Solvents: Water
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
1.3 Reagents: Citric acid Solvents: Water
Referentie
- Green preparation of ibrutinib, China, , ,
Synthetic Routes 19
Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; rt → -5 °C; 1 h, 0 °C
Referentie
- Process for the preparation of ibrutinib, China, , ,
Synthetic Routes 20
Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran ; rt → -5 °C; 1 h, 0 °C
Referentie
- Preparation of ibrutinib, China, , ,
Ibrutinib Raw materials
- IBT6A
- 2-Propen-1-one, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-, hydrochloride (1:1)
- 3-(4-Phenoxyphenyl)-1-(3R)-1-(phenylmethyl)-3-piperidinyl-1H-pyrazolo3,4-dpyrimidin-4-amine
- Ibrutinib deacryloylpiperidine
- (R)-N-Desacryloyl N-3-Propionyl Ibrutinib
- 1-[(3S)-3-Hydroxy-1-piperidinyl]-2-propen-1-one
- tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate
- 3-chloropropanoyl chloride
- Acryloyl chloride
- 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine
Ibrutinib Preparation Products
Ibrutinib Leveranciers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
(CAS:936563-96-1)Ibrutinib
Ordernummer:RY190
Voorraadstatus:in Stock
Hoeveelheid:1g
Zuiverheid:99% HPLC
Prijsinformatie laatst bijgewerkt:Monday, 26 August 2024 11:30
Prijs ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:936563-96-1)1-((3r)-3-(4-amino-3-(4-phenoxyphenyl)-1h-pyrazolo(3,4-d)pyrimidin-1-yl)-1-piperidinyl)-2-propen-1-one
Ordernummer:24968618
Voorraadstatus:in Stock
Hoeveelheid:Company Customization
Zuiverheid:98%
Prijsinformatie laatst bijgewerkt:Friday, 18 April 2025 17:12
Prijs ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Goudlid
(CAS:936563-96-1)Ibrutinib
Ordernummer:sfd2887
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:33
Prijs ($):discuss personally
atkchemica
Goudlid
(CAS:936563-96-1)Ibrutinib
Ordernummer:CL1347
Voorraadstatus:in Stock
Hoeveelheid:1g/5g/10g/100g
Zuiverheid:95%+
Prijsinformatie laatst bijgewerkt:Wednesday, 27 November 2024 17:19
Prijs ($):discuss personally
Ibrutinib Gerelateerde literatuur
-
Russell T. Naven,Sheila Kantesaria,Sashi Nadanaciva,Thomas Schroeter,Karen L. Leach Toxicol. Res. 2013 2 235
-
Xiaolu Chen,Yajiao Huang,Wanghan Xu,Yuepiao Cai,Yuanrong Yang RSC Med. Chem. 2022 13 1008
-
Sijun Pan,Aixiang Ding,Yisi Li,Yaxin Sun,Yueqin Zhan,Zhenkun Ye,Ning Song,Bo Peng,Lin Li,Wei Huang,Huilin Shao Chem. Soc. Rev. 2023 52 5706
-
Xin Wang,Nan Ma,Rui Wu,Ke Ding,Zhengqiu Li Chem. Commun. 2019 55 3473
-
Ayah Abdeldayem,Yasir S. Raouf,Stefan N. Constantinescu,Richard Moriggl,Patrick T. Gunning Chem. Soc. Rev. 2020 49 2617
936563-96-1 (Ibrutinib) Gerelateerde producten
- 55559-55-2(1H-Pyrazolo[3,4-d]pyrimidine-3-carbonitrile,4-amino-1-b-D-ribofuranosyl-)
- 64372-74-3(1H-Pyrazolo[3,4-d]pyrimidin-4-amine,N-methyl-1-b-D-ribofuranosyl-)
- 1022150-12-4(IBT6A)
- 1553977-17-5(Ibrutinib-d)
- 145194-32-7(1H-Pyrazolo[3,4-b]pyridine-1-aceticacid, 3-[4-[2-(dimethylamino)-1-methylethoxy]phenyl]-)
- 58791-65-4(1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol,4,6-diamino-3-methyl-)
- 221244-14-0(4-Amino-1-tert-butyl-3-(1’-naphthylmethyl)pyrazolo3,4-dpyrimidine)
- 186895-85-2(4-Amino-1-tert-butyl-3-benzylpyrazolo3,4-dpyrimidine)
- 119803-27-9(Benzamide,N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-b-D-erythro-pentofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-)
- 1412418-47-3((Rac)-IBT6A)
Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
(CAS:936563-96-1)Ibrutinib

Zuiverheid:99%+
Hoeveelheid:Enterprise standards
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:936563-96-1)Ibrutinib

Zuiverheid:99%/99%/99%
Hoeveelheid:5g/10g/25g
Prijs ($):150.0/282.0/526.0